REACTION_SMILES
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[Al+3:21].[CH3:11][c:12]1[c:13]([O:18][CH3:19])[cH:14][cH:15][cH:16][cH:17]1.[Cl-:20].[Cl-:22].[Cl-:23].[S:24]=[C:25]=[S:26].[c:1]1([CH3:10])[cH:2][cH:3][c:4]([C:7](=[O:8])[Cl:9])[cH:5][cH:6]1>>[c:1]1([CH3:10])[cH:2][cH:3][c:4]([C:7](=[O:8])[c:16]2[cH:15][cH:14][c:13]([O:18][CH3:19])[c:12]([CH3:11])[cH:17]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C=S
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cc1ccc(C(=O)Cl)cc1
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Name
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Type
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product
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Smiles
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COc1ccc(C(=O)c2ccc(C)cc2)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |